

Dimethyl malate chemical properties and structure

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Compound of Interest

Compound Name: *Dimethyl malate*

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An In-depth Technical Guide to **Dimethyl Malate**: Chemical Properties and Structure

Introduction

Dimethyl malate is a chiral organic compound and a derivative of malic acid, an alpha-hydroxy dicarboxylic acid. As a diester, it possesses two methyl ester functional groups and a secondary alcohol. Its inherent chirality, particularly the readily available (S)-enantiomer, makes it a valuable chiral building block in asymmetric synthesis.^[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key experimental protocols related to **dimethyl malate**, with a focus on its applications for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The fundamental structure of **dimethyl malate** features a four-carbon butanedioic acid backbone with a hydroxyl group at the C-2 position and methyl esters at the C-1 and C-4 positions. The presence of a stereocenter at the C-2 carbon gives rise to two enantiomers, (R)- and (S)-**dimethyl malate**.

Identifier	Value	Reference
IUPAC Name	Butanedioic acid, hydroxy-, dimethyl ester	[2]
Synonyms	Dimethyl (S)-(-)-malate, (S)-(-)-Dimethyl malate	[1]
Molecular Formula	C6H10O5	[1][2][3]
Molecular Weight	162.14 g/mol	[2][3]
CAS Number	617-55-0 ((S)-enantiomer)	[1]
SMILES	<chem>COC(=O)CC(O)C(=O)OC</chem>	[3]
InChI	InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3	[2][3]
InChIKey	YSEKNCXYRGKTBJ-UHFFFAOYSA-N	[2][3]

Physicochemical Properties

Dimethyl malate is typically a colorless to pale yellow liquid at room temperature with a faint, fruity, or ester-like odor.[1] It exhibits solubility in common organic solvents and has limited solubility in water.[1]

Property	Value	Reference
Appearance	Colorless to pale yellow, transparent liquid/oil	[1]
Odor	Faint, fruity, ester-like	[1]
Boiling Point	104-108 °C (at 1 mm Hg)	[4]
Density	1.232 g/mL (at 20 °C)	[4]
Solubility	Soluble in organic solvents (ethanol, acetone, ethyl acetate); limited in water	[1]
pKa (Predicted)	11.72 ± 0.20	[1]
Storage Temperature	2-8°C	[1]

Reactivity and Stability

Stability: **Dimethyl malate** is stable under standard conditions. Recommended storage is at 2-8°C to maintain its integrity.[1]

Reactivity: The reactivity of **dimethyl malate** is dictated by its three functional groups: two methyl esters and one secondary alcohol.

- **Ester Groups:** The ester functionalities can undergo hydrolysis under acidic or basic conditions to yield methanol and malic acid or its monomethyl ester. They can also participate in transesterification reactions.
- **Hydroxyl Group:** The secondary alcohol can be oxidized to a ketone (dimethyl oxaloacetate) or undergo further esterification or etherification reactions.
- **Chirality:** As a chiral molecule, its stereocenter is often preserved throughout reactions, making it an excellent starting material for synthesizing other chiral molecules. It is frequently used as a chiral synthon in the pharmaceutical and fine chemical industries.[1][4]

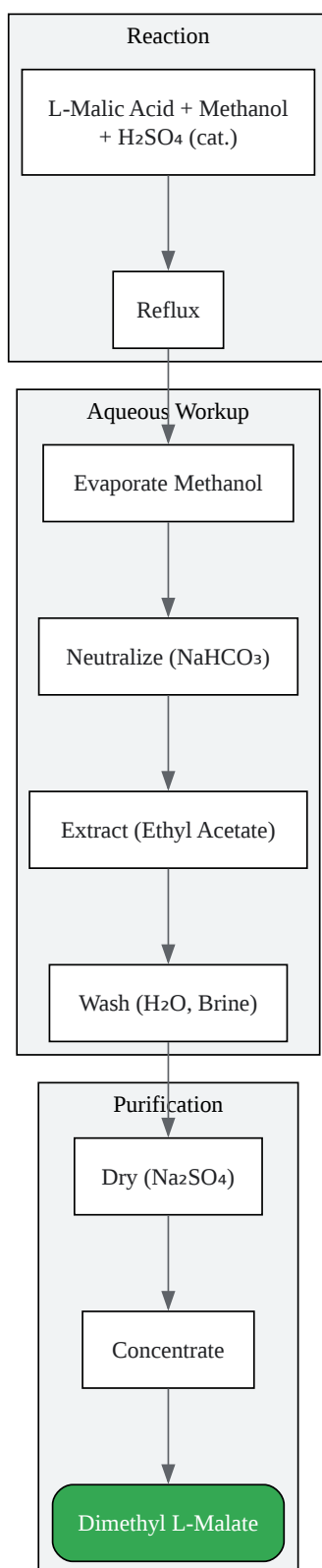
Experimental Protocols

Synthesis of Dimethyl L-Malate

Dimethyl malate is commonly synthesized via the Fischer esterification of malic acid with methanol, using a strong acid catalyst like sulfuric acid.^[1]

Methodology:

- Dissolve L-malic acid in an excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux and maintain for several hours to drive the reaction to completion.
- After the reaction, cool the mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated sodium bicarbonate solution.
- Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate.^[4]
- Combine the organic extracts and wash sequentially with water and saturated brine to remove impurities.^[4]
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).^[4]
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude dimethyl L-malate as an oil.^[4]
- Further purification can be achieved through vacuum distillation.



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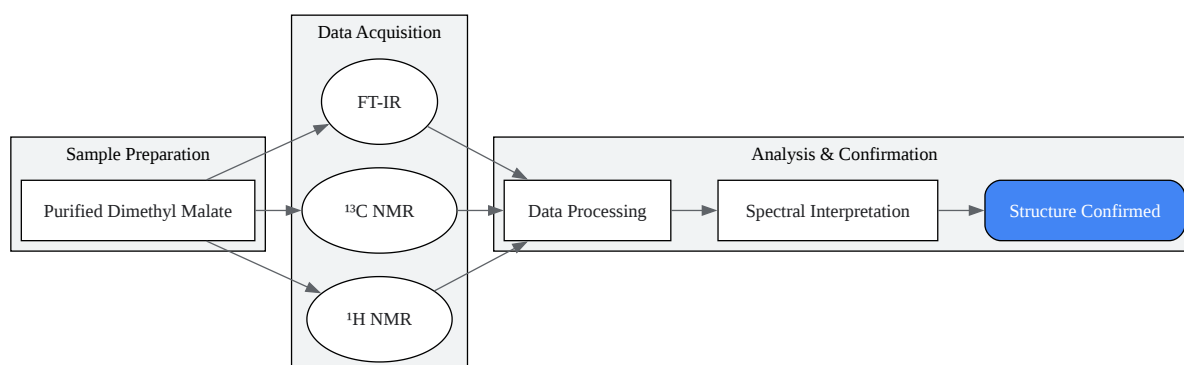
Workflow for the synthesis and purification of dimethyl L-malate.

Spectroscopic Analysis

Confirmation of the structure and purity of synthesized **dimethyl malate** is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Methodology:

- Sample Preparation: Prepare a dilute solution of the purified **dimethyl malate** in a suitable deuterated solvent (e.g., CDCl_3) for NMR analysis. For IR, a neat liquid film can be prepared between salt plates.
- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum. Expected signals would include two distinct singlets for the two non-equivalent methyl ester protons, and multiplets for the methine (CH-OH) and methylene (CH_2) protons of the malate backbone, along with a signal for the hydroxyl proton.
 - ^{13}C NMR: Acquire the proton-decoupled carbon NMR spectrum to identify the six unique carbon environments: two carbonyl carbons, two methoxy carbons, one methine carbon, and one methylene carbon.
 - IR Spectroscopy: Acquire the infrared spectrum. Key absorbances are expected for the O-H stretch (broad, $\sim 3500\text{ cm}^{-1}$), C-H stretches ($\sim 2900\text{-}3000\text{ cm}^{-1}$), and a strong C=O stretch for the ester groups ($\sim 1740\text{ cm}^{-1}$).
- Data Analysis: Integrate the signals in the ^1H NMR to confirm proton ratios. Compare the chemical shifts and coupling constants to known literature values to verify the structure.



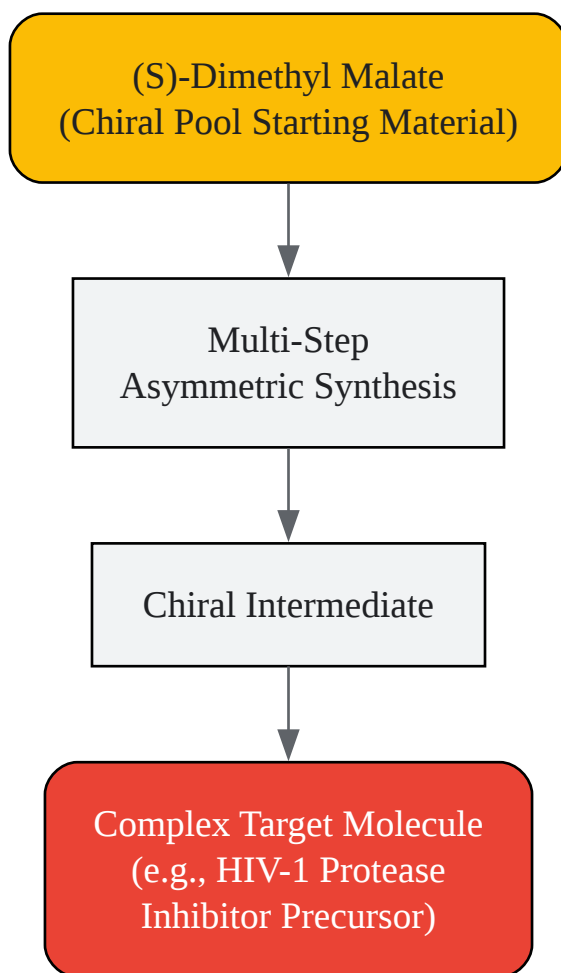
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General workflow for spectroscopic structure confirmation.

Applications in Drug Development

The primary value of **dimethyl malate** in drug development lies in its utility as a chiral precursor. The defined stereochemistry of (S)- or (R)-**dimethyl malate** allows for its incorporation into complex target molecules, ensuring the correct stereoisomer of the final drug substance is produced. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

It has been specifically employed as a chiral synthon for preparing cytochrome P450 metabolites of arachidonic acid and in the synthesis of cyclic sulfolanones that show potential as HIV-1 protease inhibitors.^[4]



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Role of **dimethyl malate** as a chiral building block in synthesis.

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